An In-Depth Technical Guide to 1,2,4-Trifluoro-3-methylbenzene
An In-Depth Technical Guide to 1,2,4-Trifluoro-3-methylbenzene
Foreword: The Strategic Value of Fluorinated Toluene Isomers in Modern Chemistry
In the landscape of contemporary drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluorotoluene moiety, in particular, offers a compelling combination of metabolic stability, modulated electronic properties, and controlled lipophilicity. However, the specific arrangement of these fluorine atoms around the aromatic ring is not a trivial detail; it is a critical design element that dictates reactivity, conformational preference, and ultimately, biological activity. This guide focuses on a specific, strategically important isomer: 1,2,4-Trifluoro-3-methylbenzene (also known as 2,3,6-Trifluorotoluene ). Unlike more common isomers, its unique substitution pattern presents distinct challenges and opportunities in synthesis and application, making a detailed understanding of its chemical properties indispensable for researchers at the forefront of chemical innovation. This document provides an in-depth exploration of this compound, from its fundamental physicochemical properties and spectroscopic signature to its synthesis, reactivity, and safe handling, intended for the professional scientist and developer.
Section 1: Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its basic identity and physical characteristics. These parameters govern everything from reaction setup and solvent choice to purification and storage.
Identification
-
IUPAC Name: 1,2,4-Trifluoro-3-methylbenzene[1]
-
Synonym: 2,3,6-Trifluorotoluene[1]
-
Molecular Weight: 146.11 g/mol [1]
-
Structure:
Image Source: PubChem CID 14651252
Physicochemical Data
The physical properties of fluorinated aromatics can differ significantly from their non-fluorinated analogs and even between isomers. The high electronegativity of fluorine introduces strong dipoles and affects intermolecular forces. While comprehensive experimental data for this specific isomer is not widely published, data from closely related isomers and commercial suppliers provide a strong basis for expected values.
| Property | Value (Isomer/Related Compound) | Source/Comment |
| Physical Form | Liquid | Thermo Scientific[3] |
| Boiling Point | 126-127 °C | Data for isomer 2,3,4-Trifluorotoluene[4] |
| 105-110 °C | Data for isomer 2,4,6-Trifluorotoluene[5] | |
| Density | 1.222 g/mL at 25 °C | Data for isomer 2,3,4-Trifluorotoluene[4] |
| Refractive Index | n20/D 1.434 | Data for isomer 2,3,4-Trifluorotoluene[4] |
| Solubility | Insoluble in water; soluble in common organic solvents like ether, benzene, and ethanol. | General property of trifluorotoluenes.[6] |
Expert Insight: The boiling point of 1,2,4-Trifluoro-3-methylbenzene is expected to fall within the range of its isomers (approx. 105-130 °C). This moderate boiling point makes it a versatile intermediate, as it is volatile enough for easy removal under vacuum but not so volatile as to present significant handling challenges at ambient temperature. Its density, significantly higher than toluene (0.87 g/mL), is a direct consequence of the high atomic mass of its three fluorine atoms.
Section 2: The Spectroscopic Signature - A Guide to Structural Verification
Confirming the identity and purity of a specific isomer like 1,2,4-Trifluoro-3-methylbenzene is impossible without rigorous spectroscopic analysis. The unique electronic environment of each proton, carbon, and fluorine atom gives rise to a distinct spectral fingerprint. While a publicly available, verified spectrum for this specific compound is elusive, we can predict its key features with high confidence based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise substitution pattern of this molecule.
-
¹H NMR: The spectrum will feature two distinct signals:
-
A signal for the methyl group (CH₃) , likely appearing as a triplet or more complex multiplet around 2.1-2.3 ppm . The splitting arises from coupling to the adjacent aromatic fluorine atom (F-2) and potentially the more distant F-6.
-
Two signals for the aromatic protons (Ar-H) in the region of 6.8-7.4 ppm . These two protons are in different chemical environments and will appear as complex multiplets due to proton-proton and proton-fluorine coupling.
-
-
¹³C NMR: The spectrum will show 7 distinct carbon signals.
-
The methyl carbon will be a single peak at the upfield end of the spectrum (~14-20 ppm), likely split into a quartet by the three attached protons (if proton-coupled) and further split by coupling to adjacent fluorine atoms.
-
The six aromatic carbons will appear between ~110 and ~160 ppm. The three carbons directly bonded to fluorine (C-1, C-2, C-4) will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz), making them easily identifiable as large doublets. The other three carbons will show smaller two- or three-bond C-F couplings.
-
-
¹⁹F NMR: This is the definitive technique for confirming the fluorine substitution pattern.
-
Three distinct signals are expected, corresponding to the three non-equivalent fluorine atoms at positions 1, 2, and 4.
-
The chemical shifts will be in the typical aromatic fluorine region (approx. -110 to -160 ppm relative to CFCl₃).
-
The key diagnostic feature will be the splitting pattern . Each fluorine signal will be a multiplet due to coupling with the other two fluorine atoms and nearby protons. The magnitude of the fluorine-fluorine coupling constants (³JFF, ⁴JFF) is highly dependent on their relative positions (ortho, meta, para) and provides unambiguous confirmation of the 1,2,4-substitution pattern.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
C-H stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.
-
C=C stretching: Aromatic ring stretching will produce a series of sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-F stretching: The most prominent feature will be very strong, characteristic C-F stretching bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹ . The complexity of these bands is indicative of the multiple, distinct C-F bonds on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that support the proposed structure.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a clear molecular ion peak at m/z = 146 , corresponding to the molecular weight of C₇H₅F₃.
-
Fragmentation: A prominent fragment would be the loss of a hydrogen atom to form an [M-H]⁺ ion at m/z = 145, followed by the loss of a methyl group ([M-CH₃]⁺) at m/z = 131. The stability of the fluorinated benzene ring means the molecular ion peak is expected to be relatively intense.
Section 3: Synthesis and Chemical Reactivity
The utility of 1,2,4-Trifluoro-3-methylbenzene as a building block is intrinsically linked to its synthesis and subsequent chemical behavior. Its specific substitution pattern creates a unique electronic landscape that directs its reactivity.
Synthetic Pathways
The synthesis of specific trifluorotoluene isomers often requires multi-step sequences, as direct fluorination of toluene is unselective. A plausible and common strategy involves the functionalization of a pre-existing, correctly substituted benzene ring. One logical approach begins with a dichlorofluorotoluene precursor, leveraging halogen exchange (Halex) reactions.
Proposed Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 1,2,4-Trifluoro-3-methylbenzene.
Experimental Causality:
-
Nitration: The synthesis begins with a commercially available precursor. Nitration is a classic electrophilic aromatic substitution. The positions of the existing chloro- and fluoro- substituents will direct the incoming nitro group, a critical step for setting up the final substitution pattern.
-
Halogen Exchange (Halex): The core transformation involves replacing chlorine atoms with fluorine. This is typically achieved using a fluoride source like potassium fluoride (KF) in a high-boiling polar aprotic solvent (e.g., sulfolane) and often requires a phase-transfer catalyst to enhance the reactivity of the fluoride salt. The electron-withdrawing nitro group activates the ring towards this nucleophilic aromatic substitution, making the replacement of chlorine atoms feasible.
-
De-functionalization: Once the desired 1,2,4-trifluoro pattern is established, the activating nitro group must be removed. This is a standard transformation involving reduction of the nitro group to an amine (e.g., via catalytic hydrogenation), followed by diazotization (with NaNO₂) and subsequent reductive removal of the diazonium group (e.g., with hypophosphorous acid, H₃PO₂), yielding the final target molecule.
Chemical Reactivity
The reactivity of the aromatic ring is governed by the interplay between the electron-donating, ortho-, para-directing methyl group and the electron-withdrawing, deactivating, yet ortho-, para-directing fluorine atoms.
-
Electrophilic Aromatic Substitution (EAS): The ring is generally deactivated towards EAS due to the powerful inductive effect of the three fluorine atoms. However, substitution is still possible under forcing conditions. The directing effects are complex: the methyl group strongly activates the ortho (position 2 - blocked, position 4 - blocked) and para (position 6) positions. The fluorine atoms also direct ortho and para. The most likely position for electrophilic attack would be C-6, which is para to the methyl group and ortho to the F-1 atom.
-
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the ring makes it susceptible to NAS, particularly if a leaving group is present at a position activated by other electron-withdrawing groups.
-
Benzylic Reactivity: The methyl group can undergo free-radical substitution at the benzylic position (e.g., bromination with NBS) to install further functionality, providing a handle for subsequent synthetic transformations.
Section 4: Applications in Research and Development
Fluorinated building blocks are indispensable in modern chemistry. The incorporation of fluorine, particularly as trifluoromethyl or trifluoromethoxy groups, is a proven strategy to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]
Intermediate in Pharmaceutical and Agrochemical Synthesis
While specific, publicly documented syntheses using 1,2,4-Trifluoro-3-methylbenzene as a starting material are not abundant, its structure makes it a highly valuable intermediate for several reasons:
-
Scaffold for Bioactive Molecules: Many modern pharmaceuticals and pesticides are based on substituted benzene rings. This isomer provides a pre-functionalized scaffold with a unique electronic and steric profile. Isomeric differences in drugs can lead to vastly different pharmacological activities and potencies.[7][8]
-
Access to Novel Chemical Space: Drug discovery programs constantly seek novel molecular architectures. The unusual 2,3,6-trifluoro substitution pattern allows chemists to build molecules that are not accessible from more common starting materials, potentially leading to new intellectual property and compounds with unique biological profiles.
-
Precursor to Other Functional Groups: The aromatic protons can be replaced via directed ortho-metalation or electrophilic substitution, and the methyl group can be oxidized or halogenated to introduce new functional groups, further expanding its synthetic utility.
Role in Materials Science
Fluorinated aromatic compounds are of increasing interest in materials science, particularly for applications in electronics. They can be used as components in the formulation of electrolytes for high-performance batteries, where their electrochemical stability and specific solvation properties are advantageous.
Section 5: Safety, Handling, and Toxicology
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The toxicological profile for 1,2,4-Trifluoro-3-methylbenzene is not extensively documented, but a robust safety protocol can be established based on data from its isomers and related fluorinated compounds.
Hazard Identification
Based on the Safety Data Sheet (SDS) for related trifluorotoluene isomers, the compound should be treated as hazardous.
-
Physical Hazards: Likely a flammable liquid and vapor .[4] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.
-
Health Hazards:
Self-Validating Handling Protocol
Every protocol must be a self-validating system, meaning that controls and checks are in place to ensure safety at every step.
Step-by-Step Handling Procedure:
-
Engineering Controls Assessment: Before handling, confirm that work will be performed in a certified chemical fume hood with sufficient airflow. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE) Verification: Don appropriate PPE, including:
-
Flame-retardant lab coat.
-
Chemical splash goggles and a face shield.
-
Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.
-
-
Dispensing and Transfer:
-
Ground all containers and receiving equipment to prevent static discharge, a potential ignition source.
-
Use only spark-proof tools.
-
Transfer liquids slowly to minimize splashing and vapor generation.
-
-
Storage: Store in a tightly sealed, properly labeled container in a designated flammables cabinet, away from heat, sparks, and oxidizing agents.
-
Waste Disposal: Dispose of waste in a dedicated, labeled hazardous waste container in accordance with all local, state, and federal regulations. Never pour down the drain.
-
Emergency Preparedness: Ensure that appropriate fire extinguishing media (dry chemical, CO₂, or foam) and spill control materials (absorbent pads or granules) are readily available.
Trustworthiness through Verification: This protocol is built on established best practices for handling flammable and irritating organic liquids. Its trustworthiness comes from the integration of multiple layers of safety: administrative controls (SOPs), engineering controls (fume hood), and personal protective equipment. Each step is designed to mitigate a specific, identified risk.
References
- Fisher Scientific. Safety Data Sheet: 2,3,6-Trifluorotoluene. [URL: https://www.fishersci.com/store/msds?partNumber=H63897&productDescription=2%2C3%2C6-Trifluorotoluene%2C+98%25%2C+Thermo+Scientific&vendorId=VN00033897]
- Fisher Scientific. Safety Data Sheet: 2-Nitro-alpha,alpha,alpha-trifluoro- toluene, 99%. [URL: https://www.fishersci.com/store/msds?partNumber=AC166521000&productDescription=2-Nitro-alpha%2Calph%2C99%25&vendorId=VN00024248]
- WebQC.Org. Trifluorotoluene (C6H5CF3) properties. [URL: https://www.webqc.org/chemical-properties-of-trifluorotoluene.html]
- PubChem. Compound Summary: 2,4,6-Trifluorotoluene. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2782639]
- Sigma-Aldrich. Product Page: 2,3,4-Trifluorotoluene 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/340472]
- Alfa Chemistry. Product Page: CAS 93343-11-4 2,4,6-Trifluorotoluene. [URL: https://www.alfa-chemistry.com/cas_93343-11-4.htm]
- Thermo Fisher Scientific. Safety Data Sheet (German): 2,3,6-Trifluorotoluene. [URL: https://www.fishersci.de/store/msds?partNumber=H63897&productDescription=2%2C3%2C6-Trifluorotoluene+98%25&vendorId=VN00033897]
- Fisher Scientific. Product Page: 2,3,6-Trifluorotoluene, 98%, Thermo Scientific. [URL: https://www.fishersci.com/shop/products/2-3-6-trifluorotoluene-98-thermo-scientific/H63897]
- Wikipedia. Trifluorotoluene. [URL: https://en.wikipedia.org/wiki/Trifluorotoluene]
- Defense Technical Information Center. SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. [URL: https://apps.dtic.
- Fisher Scientific. Product Page: 2,3,6-Trifluorotoluene, 98%, Thermo Scientific 250 mg. [URL: https://www.fishersci.com/shop/products/2-3-6-trifluorotoluene-98-thermo-scientific-2/15450859]
- PubChem. Compound Summary: 1,2,4-Trifluoro-3-methylbenzene. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14651252]
- Solubility of Things. Case Studies of Isomers: Examples from Pharmaceuticals. [URL: https://solubilityofthings.
- A review of drug isomerism and its significance. Journal of Basic and Clinical Pharmacy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4070733/]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN102320919B - Preparation method for 2,6-dichloro-trifluorotoluene - Google Patents [patents.google.com]
- 3. fishersci.no [fishersci.no]
- 4. 2,3,4-三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. webqc.org [webqc.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
